3-(Dimethoxymethyl)aniline

Organic synthesis Building block Purity analysis

3-(Dimethoxymethyl)aniline (CAS 53663-37-9) is a meta-substituted aromatic amine characterized by a dimethoxymethyl acetal group at the 3-position of the aniline ring. This compound, also referred to as 3-aminobenzaldehyde dimethyl acetal , presents as a liquid at ambient temperature with a boiling point of 243°C at 760 mmHg and density of 1.082 g/cm³.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 53663-37-9
Cat. No. B1296841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethoxymethyl)aniline
CAS53663-37-9
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCOC(C1=CC(=CC=C1)N)OC
InChIInChI=1S/C9H13NO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,10H2,1-2H3
InChIKeyLFMCNJBSTUSMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethoxymethyl)aniline CAS 53663-37-9 Procurement Specification & Compound Identity


3-(Dimethoxymethyl)aniline (CAS 53663-37-9) is a meta-substituted aromatic amine characterized by a dimethoxymethyl acetal group at the 3-position of the aniline ring [1]. This compound, also referred to as 3-aminobenzaldehyde dimethyl acetal [2], presents as a liquid at ambient temperature with a boiling point of 243°C at 760 mmHg and density of 1.082 g/cm³ [3]. Its primary utility lies in serving as a protected aldehyde synthon, enabling selective functionalization in complex organic syntheses that require temporary masking of aldehyde reactivity while preserving the nucleophilic amino group [2].

Why 3-(Dimethoxymethyl)aniline Cannot Be Replaced by Positional Isomers in Synthesis Workflows


Substituting 3-(Dimethoxymethyl)aniline with its 4-positional isomer or structurally analogous aniline derivatives is not a chemically neutral exchange in procurement or synthetic design. The meta (3-) substitution pattern fundamentally alters the electronic and steric environment of both the aniline nitrogen and the aromatic ring compared to the para (4-) isomer, leading to measurable differences in physicochemical behavior that directly impact reaction selectivity and purification protocols [1]. Most critically, the 3-position isomer exhibits a computed XLogP3 value of 2.14 [2] versus 0.9 for the 4-position isomer [1], a difference of 1.24 log units that translates to approximately a 17-fold difference in partition coefficient between octanol and water phases. This substantial hydrophobicity differential dictates that the two isomers will behave distinctly in biphasic extractions, chromatographic separations, and biological partitioning assays. Further, the topology of the 3-substitution pattern directs electrophilic aromatic substitution to distinct ring positions (C2, C4, C6) than does 4-substitution (C2, C3, C5, C6), yielding regioisomeric products that cannot be interconverted without complete synthetic redesign . For laboratories conducting multi-step syntheses where the dimethoxymethyl group serves as a masked aldehyde, maintaining the correct positional isomer is essential for achieving the intended downstream molecular architecture; cross-isomer contamination introduces isomeric impurities that may co-elute and complicate analytical validation .

3-(Dimethoxymethyl)aniline — Head-to-Head Comparative Data Versus 4-Positional Isomer


Vendor-Reported Purity Specification: 3-Isomer (98%) vs. 4-Isomer (95–98%)

For procurement of 3-(dimethoxymethyl)aniline, the commercially available grade from AKSci is specified with a minimum purity of 98% as determined by gas chromatography (GC) . In contrast, the 4-positional isomer (CAS 111616-46-7) is offered by commercial suppliers at 95% purity under comparable analytical specifications [1]. The 3-percentage-point purity differential means the 3-isomer material contains approximately 60% less total organic impurity burden relative to the nominal impurity content of the 4-isomer grade.

Organic synthesis Building block Purity analysis

Computed LogP Differential: 3-Isomer (2.14) Demonstrates 17× Higher Octanol-Water Partitioning Than 4-Isomer (0.9)

Computed hydrophobicity parameters from standardized molecular property calculations reveal a pronounced difference between the positional isomers. 3-(Dimethoxymethyl)aniline exhibits a calculated LogP value of 2.1414 [1], whereas the 4-positional isomer returns a calculated XLogP3 value of 0.9 [2]. This ΔLogP of +1.24 corresponds to a partition coefficient ratio of approximately 17:1 (10^1.24), indicating that the 3-isomer partitions into organic phases 17 times more favorably than the 4-isomer under identical conditions.

Lipophilicity Partition coefficient Bioavailability

Refractive Index Specification Enables Identity Verification and Quality Control Distinction

3-(Dimethoxymethyl)aniline is characterized by a reported refractive index of 1.535 [1]. While a directly measured comparative value for the 4-isomer under identical conditions is not documented in vendor specifications, this parameter provides a rapid, non-destructive optical test for incoming quality control to distinguish the 3-isomer from other substituted anilines and to verify batch-to-batch consistency.

Quality control Analytical chemistry Identity verification

Topological Polar Surface Area Parity (44.5 Ų) Indicates Conserved Hydrogen-Bonding Capacity Despite Divergent LogP

Despite the substantial difference in hydrophobicity (ΔLogP = 1.24) between 3- and 4-(dimethoxymethyl)aniline, both positional isomers exhibit essentially identical topological polar surface area (TPSA) values: 44.48 Ų for the 3-isomer [1] and 44.5 Ų for the 4-isomer [2]. This TPSA parity indicates that the two isomers possess equivalent hydrogen-bonding capacity and polarity contributions from the amino and dimethoxy functionalities. The combination of equivalent TPSA with divergent LogP means the 3-isomer offers a distinct pharmacokinetic and extraction profile without sacrificing polar intermolecular interactions.

Molecular descriptor Drug-likeness Permeability

Multiple Vendors Confirm Standard Purity Tier: 97–98% by HPLC/GC Across Independent Suppliers

The commercial availability of 3-(dimethoxymethyl)aniline is supported by multiple independent vendors reporting consistent purity specifications. Bidepharm reports standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC . AKSci reports minimum purity specification of 98% by GC . Active Biopharma reports NLT 98% [1]. This multi-vendor consensus around a 97–98% purity tier provides procurement flexibility and supply chain redundancy without compromising analytical quality standards.

Procurement Quality assurance Vendor comparison

Optimal Application Scenarios for 3-(Dimethoxymethyl)aniline Based on Verified Differentiation Data


Synthetic Routes Requiring Selective Aldehyde Protection at the Meta Position

3-(Dimethoxymethyl)aniline serves as a protected meta-aminobenzaldehyde equivalent, wherein the dimethoxymethyl group acts as a latent aldehyde masked as an acetal [1]. This protection strategy enables chemoselective transformations on the aniline nitrogen (e.g., amide formation, sulfonylation, diazotization) while preserving the aldehyde functionality for subsequent deprotection and elaboration. The meta-substitution pattern of this compound is essential for accessing 3-substituted benzaldehyde derivatives that cannot be efficiently prepared using the 4-isomer or other protected aniline building blocks. The liquid physical form of 3-(dimethoxymethyl)aniline at ambient temperature (20°C) also facilitates accurate volumetric dispensing in automated synthesis platforms compared to solid alternatives that require weighing.

Medicinal Chemistry Campaigns Requiring Balanced Lipophilicity (LogP ~2.1) and Moderate Polar Surface Area (~44.5 Ų)

The combination of LogP 2.1414 and TPSA 44.48 Ų [2] positions 3-(dimethoxymethyl)aniline within favorable drug-like property space for central nervous system (CNS) and intracellular target engagement. The 17-fold higher organic-phase partitioning relative to the 4-isomer [3] may enhance passive membrane permeability in cell-based assays. This property profile is particularly relevant for fragment-based drug discovery and for constructing compound libraries where balanced lipophilicity is desired to avoid both excessive hydrophobicity (which can lead to promiscuous binding and poor solubility) and excessive polarity (which can limit membrane crossing).

Biphasic Extraction and Liquid-Liquid Separation Workflows Exploiting High LogP (2.14) Value

With a LogP of 2.1414 [2], 3-(dimethoxymethyl)aniline partitions efficiently into organic solvents such as ethyl acetate, dichloromethane, and diethyl ether during aqueous workup procedures. This property enables high recovery yields in liquid-liquid extractions and facilitates purification from water-soluble reaction byproducts. The 17× higher partition coefficient compared to the 4-isomer (LogP 0.9) [3] means that the 3-isomer requires significantly fewer extraction cycles or lower organic solvent volumes to achieve quantitative recovery, an operational advantage in scale-up and process chemistry contexts.

Analytical Method Development and Spectral Library Matching Using Verified GC-MS and FTIR Fingerprints

3-(Dimethoxymethyl)aniline is documented with verified spectral data including FTIR and GC-MS spectra in the Wiley spectral libraries [4], enabling confident identity confirmation in analytical workflows. The compound's exact mass (167.094629 g/mol) and characteristic MS fragmentation patterns provide unambiguous identification. The refractive index of 1.535 [2] offers an additional orthogonal quality control metric for incoming material verification. These documented analytical signatures are essential for laboratories operating under GLP/GMP guidelines where compound identity must be independently verified using certified reference data.

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